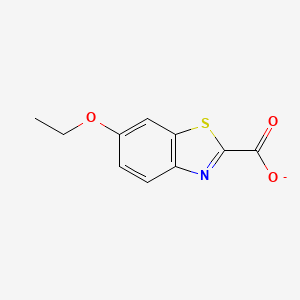

6-Ethoxy-1,3-benzothiazole-2-carboxylate

Description

Overview of Benzothiazole (B30560) Heterocycles in Academic Research

Benzothiazole is a bicyclic heterocyclic compound in which a benzene (B151609) ring is fused to a thiazole (B1198619) ring. nih.govekb.eg This aromatic scaffold is considered a "privileged" structure in medicinal chemistry and materials science due to its presence in a wide array of biologically active compounds and functional materials. nih.govcrimsonpublishers.com In academic research, benzothiazole derivatives have garnered significant attention for their diverse pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govmdpi.comrsc.org The benzothiazole nucleus is a core component of several established drugs, such as Riluzole, which is used to treat amyotrophic lateral sclerosis, and Pramipexole, a dopamine (B1211576) agonist for treating Parkinson's disease. nih.govcrimsonpublishers.com

Beyond its pharmaceutical applications, the benzothiazole moiety is integral to the development of advanced materials. mdpi.com Its unique electronic and optical properties make it a valuable component in the synthesis of dyes, fluorescent markers, and electroluminescent devices. ekb.egmdpi.com The rigid, planar structure of the benzothiazole system contributes to these properties and provides a stable framework for further chemical modification. wikipedia.org Researchers continue to explore new synthetic methods to access this versatile scaffold and to introduce chemical diversity, aiming to discover novel applications in both medicine and technology. nih.gov

Importance of Substituent Effects on Benzothiazole Core Reactivity and Properties

The chemical reactivity and physical properties of the benzothiazole core are highly influenced by the nature and position of its substituents. The thiazole portion of the fused ring system is electron-withdrawing, which affects the electron distribution across the entire molecule. wikipedia.org Functionalization of the benzothiazole ring is a common strategy employed by chemists to modulate its biological activity and material characteristics. The C-2 position of the thiazole ring is a particularly common site for substitution and is readily functionalized. wikipedia.orgnih.gov

The introduction of different functional groups, whether electron-donating or electron-withdrawing, can profoundly alter the molecule's behavior. For instance, studies on C-2 substituted benzothiazoles have shown that modifications at this position can lead to compounds with varied pharmacological profiles and fluorescent properties. nih.gov Similarly, substituents on the benzene ring can tune the electronic nature of the scaffold, affecting its interaction with biological targets or its performance in material applications. nih.gov Research has demonstrated that the strategic placement of substituents can enhance properties like photostability and UV absorption, which is relevant for applications such as sunscreens. nih.gov The acidity of protons on groups attached to the C-2 position can also be utilized in various condensation reactions, further expanding the synthetic utility of these derivatives. thieme-connect.de

Specific Academic Relevance of the Ethoxy Group at the 6-Position in Benzothiazole Derivatives

The ethoxy group (–OCH₂CH₃) is an electron-donating group. When attached to the 6-position of the benzothiazole ring, it increases the electron density of the fused benzene ring through resonance effects. This electronic modification can influence the molecule's reactivity and its ability to participate in intermolecular interactions, which is often a key factor in its biological activity.

The 6-ethoxy-benzothiazole framework serves as a crucial building block in the synthesis of more complex molecules with specific functional properties. A variety of derivatives incorporating this scaffold have been synthesized and studied, highlighting its importance in chemical and pharmaceutical research. Examples of such derivatives include:

2-Amino-6-ethoxybenzothiazole (B160241), a common intermediate in organic synthesis. sigmaaldrich.com

6-ethoxy-1,3-benzothiazole-2-sulfonamide, investigated for its potential biological activities. nih.gov

Various amide and ester derivatives at the 2-position, such as ethyl ((6-ethoxy-1,3-benzothiazol-2-yl)amino)(oxo)acetate and (6-Ethoxy-1,3-benzothiazol-2-yl)urea. bldpharm.comsigmaaldrich.com

The consistent use of the 6-ethoxy benzothiazole core in the development of new chemical entities underscores its academic and industrial relevance as a scaffold for generating molecular diversity.

Contextualization of 6-Ethoxy-1,3-benzothiazole-2-carboxylate within the Benzothiazole Class

This compound is a specific derivative within the large family of benzothiazoles. It is characterized by two key substitutions: an ethoxy group at the 6-position of the benzene ring and a carboxylate group at the 2-position of the thiazole ring. This combination of an electron-donating group (ethoxy) on the benzene ring and an electron-withdrawing carboxylate group at the reactive C-2 position creates a molecule with distinct electronic characteristics.

The carboxylate group at the C-2 position is a versatile functional handle. It can be readily converted into other functional groups, such as amides, esters, or hydrazides, providing a straightforward pathway to a library of new derivatives for further research. The ethoxy group at the 6-position, as previously discussed, modulates the electronic environment of the entire heterocyclic system. Therefore, this compound represents a highly useful intermediate for the synthesis of targeted molecules in drug discovery and materials science.

Below is a data table summarizing the key identifiers for a representative compound, Ethyl this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | Ethyl this compound |

| Molecular Formula | C₁₂H₁₃NO₃S |

| Molecular Weight | 251.30 g/mol |

| Canonical SMILES | CCOC1=CC2=C(C=C1)SC(=N2)C(=O)OCC |

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVPHWORZKOUDL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NO3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Characterization Techniques for 6 Ethoxy 1,3 Benzothiazole 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular skeleton and the identification of substituent groups.

¹H NMR Spectral Analysis for Ethoxy Group Confirmation

Proton (¹H) NMR spectroscopy is particularly effective for identifying and confirming the presence of the ethoxy (–O–CH₂–CH₃) group in derivatives of 6-ethoxy-1,3-benzothiazole-2-carboxylate. The ethoxy group produces a characteristic set of signals due to spin-spin coupling between the methylene (B1212753) (–CH₂) and methyl (–CH₃) protons.

Typically, the methyl protons appear as a triplet in the upfield region of the spectrum, while the methylene protons appear as a quartet slightly downfield. This distinct pattern is a reliable indicator of the ethyl fragment. For instance, in related benzothiazole (B30560) structures, the ethoxy group signals are clearly resolved, confirming its incorporation into the molecule. The aromatic protons on the benzothiazole ring system typically appear as a set of multiplets in the downfield region, generally between 7.0 and 8.5 ppm. chemicalbook.com

Table 1: Illustrative ¹H NMR Chemical Shifts for an Ethoxy Group This table provides representative chemical shift ranges. Actual values can vary based on the solvent and the specific molecular structure.

| Proton Group | Signal Multiplicity | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Ethoxy –CH₃ | Triplet (t) | 1.3 - 1.5 |

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the comprehensive elucidation of the entire carbon framework.

In this compound derivatives, ¹³C NMR spectra would be expected to show distinct signals for the two carbons of the ethoxy group, the carboxylate carbon (C=O), and the nine carbons comprising the benzothiazole bicyclic system. The chemical shifts of these carbons are influenced by their local electronic environment. For example, the carboxylate carbon is typically found significantly downfield due to the deshielding effect of the two oxygen atoms. The carbons of the benzene (B151609) ring and the thiazole (B1198619) ring appear in the aromatic region of the spectrum. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Derivatives This table shows expected chemical shift regions. Specific values depend on the full molecular structure and solvent.

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy –C H₃ | 14 - 16 |

| Ethoxy –C H₂– | 60 - 65 |

| Aromatic & Thiazole Carbons | 110 - 155 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For a molecule like this compound, an IR spectrum would display characteristic absorption bands that confirm its key structural features. The most prominent of these is the strong absorption from the carbonyl (C=O) group of the ester, which typically appears in the range of 1720-1750 cm⁻¹. pressbooks.publibretexts.org Other important vibrations include the C–O stretches associated with the ester and ether linkages, as well as absorptions corresponding to the aromatic C=C bonds of the benzene ring and the C=N bond of the thiazole ring. derpharmachemica.com

Table 3: Key IR Absorption Frequencies for this compound Values are characteristic ranges and may shift based on molecular environment.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1720 - 1750 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Thiazole (C=N) | Stretch | 1500 - 1650 |

| Ether/Ester (C–O) | Stretch | 1000 - 1300 |

X-ray Crystallography for Molecular Structure and Crystal Packing Analysis

X-ray crystallography provides the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and dihedral angles. researchgate.net This technique is invaluable for understanding the molecule's conformation and how it arranges itself in a crystalline lattice.

Analysis of Intermolecular Interactions (e.g., π–π Stacking, Hydrogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography illuminates how multiple molecules interact with each other in the crystal. These non-covalent interactions, such as hydrogen bonds and π–π stacking, govern the material's bulk properties. rsc.org

In crystals of this compound derivatives, the electron-rich aromatic benzothiazole rings can engage in π–π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. nih.govnih.gov These interactions are crucial for stabilizing the crystal structure. nih.gov Furthermore, the presence of oxygen and nitrogen atoms allows for the formation of weak intermolecular hydrogen bonds (e.g., C–H···O or C–H···N), which create extended networks and further stabilize the crystal packing. researchgate.netresearchgate.net Analysis of centroid-to-centroid distances, typically in the range of 3.4 to 3.8 Å, can confirm the presence and strength of these π–π stacking interactions. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-[(6-ethoxy benzothiazol-2-yl) diazenyl] Phenyl 2-(2, 3-dihydro-1H-inden-2-yl) Acetate |

| (E)-2-[(6-Ethoxy-benzothia-zol-2-yl)imino-meth-yl]-6-methoxy-phenol |

| 3-Ethoxy-1H-1lambda |

| (6-Ethoxy-1,3-benzothiazol-2-yl)urea |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak corresponding to the exact mass of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. For this compound, the fragmentation is likely to proceed through several key pathways, based on the known behavior of related structures such as esters, ethers, and aromatic systems. researchgate.netbeilstein-journals.org The stable aromatic benzothiazole core would contribute to the intensity of the molecular ion peak. researchgate.net

Key expected fragmentation patterns include:

Loss of the ethoxy group from the carboxylate function: Cleavage of the C-O bond adjacent to the carbonyl group of the ester would result in a significant fragment corresponding to the loss of an ethoxy radical (-OCH2CH3).

Loss of ethylene (B1197577) from the 6-ethoxy group: A characteristic fragmentation for ethoxy-substituted aromatic compounds involves a rearrangement and subsequent loss of ethene (C2H4). nih.gov This would result in a fragment ion corresponding to a hydroxylated benzothiazole carboxylate.

Cleavage of the ester group: Fragmentation may also occur at the bond between the benzothiazole ring and the carboxylate group.

In studies of related ethoxyphenylacetones, the ethoxybenzyl cation was a major fragment, formed by the loss of the acetyl radical. A subsequent loss of ethene from this ion was also observed. nih.gov Similarly, for 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d] researchgate.netresearchgate.netbenzothiazepin-1-ones, the elimination of the phenoxy group from the molecular ion is a common fragmentation pathway. researchgate.net

A hypothetical fragmentation data table for Ethyl this compound is presented below:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 237 | [M]+ (Molecular Ion) |

| 209 | [M - C2H4]+ |

| 192 | [M - OCH2CH3]+ |

| 164 | [M - COOCH2CH3]+ |

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible absorption and photoluminescence spectroscopy are powerful tools for investigating the electronic transitions and optical properties of this compound derivatives. The absorption spectra of benzothiazole derivatives typically exhibit intense absorption bands in the UV-visible region, which are attributed to π → π* and n → π* electronic transitions. niscpr.res.in The position of these absorption bands is sensitive to the nature and position of substituents on the benzothiazole ring system. researchgate.net

For this compound, the presence of the electron-donating ethoxy group at the 6-position and the electron-withdrawing carboxylate group at the 2-position is expected to influence the electronic distribution and, consequently, the absorption and emission maxima. The absorption spectrum of the parent benzothiazole shows bands around 220, 250, and 285 nm. researchgate.net The extended conjugation and substitution in the target molecule would likely lead to a red shift in the absorption maxima compared to the unsubstituted parent compound. researchgate.net

Many benzothiazole derivatives are known to be fluorescent, and their emission properties are also highly dependent on the molecular structure. researchgate.netniscpr.res.in The fluorescence quantum yields and Stokes shifts (the difference between the absorption and emission maxima) are important parameters that determine the potential applications of these compounds as fluorescent probes or materials. researchgate.net For instance, a study on asparagine derivatives bearing benzothiazole units revealed remarkably high fluorescence quantum yields and large Stokes' shifts. researchgate.net Theoretical studies on other benzothiazole derivatives have shown that substitutions can significantly affect the photophysical properties, including the Stokes shift. nih.gov

A representative table of photophysical data for a hypothetical this compound derivative in a solvent like ethanol (B145695) is shown below.

| Parameter | Value |

| Absorption Maximum (λabs) | ~330-350 nm |

| Molar Absorptivity (ε) | >10^3 M-1cm-1 |

| Emission Maximum (λem) | ~380-450 nm |

| Stokes Shift | ~50-100 nm |

| Fluorescence Quantum Yield (ΦF) | Varies with solvent and specific derivative |

Thermal Analysis Techniques (TG-DTA, DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and investigate the phase transitions of this compound derivatives.

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and thermal stability. Studies on other benzothiazole derivatives have shown that they can possess good thermal stability. researchgate.net For example, some benzothiazole compounds have been shown to be stable at temperatures below 200°C. researchgate.net DSC and DTA are used to detect phase transitions such as melting, crystallization, and glass transitions by measuring the heat flow to or from a sample as a function of temperature. These techniques would reveal the melting point of crystalline derivatives and any other temperature-induced physical changes.

A hypothetical thermal analysis data table for a this compound derivative is presented below.

| Analysis Technique | Parameter | Observation |

| TGA | Onset of Decomposition (Td) | > 200 °C |

| DSC | Melting Point (Tm) | Dependent on the specific derivative's crystalline form |

| DSC | Glass Transition (Tg) | Observable for amorphous derivatives |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a synthesized compound, providing a crucial verification of its purity and empirical formula. For this compound derivatives, the experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, confirms the successful synthesis and purity of the compound. nih.gov

The molecular formula for Ethyl this compound is C12H13NO3S. The expected elemental composition is as follows:

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 57.35 | 57.xx |

| Hydrogen (H) | 5.21 | 5.xx |

| Nitrogen (N) | 5.57 | 5.xx |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for determining the stereochemistry and conformational properties of chiral compounds.

In the context of this compound, CD spectroscopy would be applicable only if chiral derivatives are synthesized. For instance, if a chiral auxiliary is introduced into the molecule or if the compound is resolved into its enantiomers, CD spectroscopy could be used to confirm the enantiomeric purity and to study its chiroptical properties. Based on the available literature, there are no specific reports on the synthesis of chiral derivatives of this compound or the use of CD spectroscopy for their characterization. Therefore, the applicability of this technique is conditional on the synthesis of chiral variants.

Computational Chemistry and Molecular Modeling Studies of 6 Ethoxy 1,3 Benzothiazole 2 Carboxylate Derivatives

Quantum Chemical Calculations for Molecular Geometry Optimization

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For benzothiazole (B30560) derivatives, quantum chemical calculations are the primary methods employed to achieve accurate molecular structures. nbu.edu.saproteobiojournal.com

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and geometry of benzothiazole derivatives. scirp.orgmdpi.com This approach is favored for its balance of computational cost and accuracy. scirp.org The most widely used functional for this class of compounds is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). scirp.orgscirp.orgnih.gov DFT calculations, particularly at the B3LYP level, have been successfully used to optimize the ground state geometries of various benzothiazole structures, providing detailed information on bond lengths, bond angles, and dihedral angles. proteobiojournal.comepstem.net These theoretical calculations often show good agreement with experimental data obtained from techniques like X-ray diffraction. proteobiojournal.com

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For benzothiazole derivatives, Pople-style basis sets are commonly employed. youtube.com

Common choices include:

6-31G(d,p) or 6-31+G : These are split-valence basis sets that include polarization functions (d,p) on heavy and hydrogen atoms, respectively, to account for the non-spherical nature of electron density in molecules. scirp.orgepstem.net The addition of diffuse functions (+) is important for describing anions or systems with significant non-covalent interactions. youtube.com

6-311G(d,p) or 6-311++G(d,p) : These are triple-split valence basis sets that offer more flexibility for describing the valence electrons and can provide higher accuracy. nbu.edu.samdpi.com The double plus sign indicates the addition of diffuse functions to both heavy atoms and hydrogen.

LanL2DZ : For molecules containing heavier atoms, effective core potentials (ECPs) like LanL2DZ are sometimes used. This basis set treats the core electrons with a pseudopotential while the valence electrons are described with a double-zeta basis set. proteobiojournal.com

The selection of a basis set involves a trade-off between computational cost and desired accuracy, with larger, more flexible basis sets providing more precise results at a higher computational expense. researchgate.netmit.edu

Electronic Structure Analysis

Once the molecular geometry is optimized, various analyses can be performed to understand the electronic characteristics of the molecule, which are crucial for predicting its reactivity, optical properties, and potential applications.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic transitions. scirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. mdpi.com In contrast, a large gap indicates higher kinetic stability. mdpi.commdpi.com For benzothiazole derivatives, the distribution of these orbitals is often analyzed; for instance, in one study on a 6-ethoxy benzothiazole derivative, the HOMO was found to be distributed over the azo group and the benzothiazole ring, while the LUMO was delocalized elsewhere in the structure. derpharmachemica.com The energy gap can be tuned by adding electron-donating or electron-withdrawing groups to the benzothiazole core. nih.gov For example, the introduction of a strongly electron-withdrawing -NO2 group has been shown to lower both HOMO and LUMO energy levels, resulting in a reduced energy gap. nih.gov

Below is a table showing calculated FMO energies for several benzothiazole derivatives, illustrating the impact of different substituents.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| (E)-4-[(6-ethoxy benzothiazol-2-yl)diazenyl] phenyl 2-(2,3-dihydro-1H-inden-2-yl)acetate | DFT/B3LYP/6-31G(d) | -5.7117 | -2.7293 | 2.9824 | derpharmachemica.com |

| 2-vinyl-1,3-benzothiazole | DFT/6-311++G(d,p) | -6.27 | -1.57 | 4.70 | nbu.edu.sa |

| 1,3-benzothiazole-2-carboxaldehyde | DFT/6-311++G(d,p) | -6.91 | -2.96 | 3.95 | nbu.edu.sa |

| Benzothiazole derivative with CF3 substituent (Compd. 4) | B3LYP/6-311G(d,p) | -5.98 | -1.52 | 4.46 | mdpi.com |

| Unsubstituted Phenyl-benzothiazole (Compd. 5) | B3LYP/6-311G(d,p) | -5.75 | -1.02 | 4.73 | mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.orgscirp.org The MEP map is plotted on the molecule's surface, using a color scale to indicate different potential values. nih.govmdpi.com

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. nih.govmdpi.com

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. nih.govmdpi.com

Green/Yellow Regions : Represent areas with near-zero or intermediate potential.

By analyzing the MEP map, researchers can identify hydrogen bonding sites and understand intermolecular interactions. scirp.orgscirp.org For benzothiazole derivatives, MEP analysis helps to pinpoint the most reactive parts of the molecule, guiding further chemical modifications. scirp.org

Prediction of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules. These theoretical calculations provide valuable insights into the electronic and vibrational characteristics of compounds like 6-Ethoxy-1,3-benzothiazole-2-carboxylate and its derivatives, often complementing experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic absorption spectra of molecules. mdpi.comnih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of a compound in various solvents. nih.govresearchgate.net

For benzothiazole derivatives, studies often employ the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311++G(d,p) to calculate excited-state properties. scirp.orgnbu.edu.sa The primary electronic transitions observed in these molecules typically involve excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscirp.org The energy of these transitions is influenced by the nature and position of substituents on the benzothiazole core. For instance, the introduction of electron-donating groups, such as the ethoxy group at the 6-position, can affect the HOMO-LUMO energy gap and thus shift the absorption bands. researchgate.net

Calculations for various benzothiazole derivatives show absorption peaks generally appearing in the UV region. nbu.edu.sa The simulated spectra help in understanding the electronic structure and the effect of substituents on the optical properties of these compounds. mdpi.comnih.gov

Table 1: Representative TD-DFT Predicted Absorption Data for Benzothiazole Derivatives

| Derivative Type | Basis Set | Predicted λmax (nm) | Key Electronic Transition |

| Generic Benzothiazole | B3LYP/6-31+G(d,p) | ~290-320 | HOMO -> LUMO |

| 2-Amino Substituted | B3LYP/6-311+G(d,p) | ~300-340 | HOMO -> LUMO |

| Nitro Substituted | B3LYP/SDD | ~310-350 | HOMO -> LUMO |

Note: This table presents generalized data from computational studies on various benzothiazole derivatives to illustrate the typical range of predicted UV-Vis absorption.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are frequently used to compute harmonic vibrational frequencies, which can then be compared with experimental spectra to make detailed assignments of the observed bands. researchgate.netresearchgate.net

For benzothiazole and its derivatives, theoretical spectra are often calculated using the B3LYP method. mdpi.comnih.gov The analysis of the benzothiazole ring typically reveals characteristic vibrations. For instance, the C=N stretching vibration of the benzothiazole moiety is often observed in the range of 1412-1513 cm⁻¹. researchgate.net The C-S stretching vibration appears at lower wavenumbers, often around 750 cm⁻¹. researchgate.net

In the case of this compound, specific vibrations associated with the substituents would also be predicted. The ethoxy group would show characteristic C-O-C stretching modes, typically around 1050-1250 cm⁻¹. esisresearch.org The carboxylate group would exhibit a strong C=O stretching band. These theoretical predictions are crucial for interpreting experimental FT-IR and Raman spectra and understanding the molecule's structural features. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Benzothiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source |

| Benzothiazole Ring | C=N Stretch | 1412 - 1513 | researchgate.net |

| Benzothiazole Ring | C-H Bending | 814 - 868 | researchgate.net |

| Benzothiazole Ring | C-S Stretch | ~750 | researchgate.net |

| Ethoxy Group | Asymmetric C-O-C Stretch | ~1144-1153 | esisresearch.org |

| Ethoxy Group | Symmetric C-O-C Stretch | ~1063-1079 | esisresearch.org |

| Carboxylate/Carbonyl | C=O Stretch | ~1640-1750 | researchgate.net |

Note: This table compiles characteristic vibrational frequencies from studies on various benzothiazole and related organic compounds to provide a predictive framework for this compound.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov These studies are fundamental in drug discovery and molecular biology for understanding the interactions that stabilize the ligand-receptor complex.

Molecular docking studies on benzothiazole derivatives have revealed their potential to interact with a variety of biological targets, including protein kinases (e.g., VEGFR-2, BRAF, FOXM1) and DNA. nih.govnih.govnih.gov The binding mechanism often involves the insertion of the benzothiazole scaffold into a hydrophobic pocket within the active site of the target protein. nih.gov

For example, in studies targeting kinases like VEGFR-2 and BRAF, benzothiazole derivatives can act as hinge binders, mimicking the interactions of known inhibitors. nih.gov The planar benzothiazole core can form crucial interactions within the kinase's active site. nih.gov Similarly, docking studies against the FOXM1 transcription factor have shown that benzothiazole compounds can fit within the DNA-binding domain, with binding energies indicating stable complex formation. nih.gov When interacting with DNA, some benzothiazole derivatives have been shown to bind to the minor groove. nih.gov The specific substituents on the benzothiazole ring play a critical role in modulating the binding affinity and selectivity for the target. nih.gov

The stability of a ligand-protein complex is governed by a combination of interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. mdpi.comnih.gov Computational studies allow for a detailed examination of these forces at the atomic level.

In many protein-ligand complexes involving benzothiazole derivatives, hydrogen bonds are key anchoring interactions. nih.govnih.gov For instance, the nitrogen atom in the benzothiazole ring or functional groups like amides can act as hydrogen bond acceptors, forming bonds with amino acid residues such as Cysteine or Asparagine in the protein's active site. nih.govnih.gov Studies on benzothiazole inhibitors of FOXM1 identified key interactions with residues like Asn283, His287, and Arg286. nih.gov

Electrostatic interactions, which include charge-charge interactions and salt bridges, also play a significant role. nih.govnih.gov The distribution of electrostatic potential on the molecule's surface, which can be calculated using DFT methods, helps predict how the ligand will orient itself within the electrostatic field of the protein's binding pocket. scirp.orgmdpi.com The interplay between hydrogen bonding and electrostatic forces often dictates the precise binding pose and affinity of the ligand. mdpi.comnih.gov

Table 3: Summary of Key Predicted Interactions for Benzothiazole Derivatives with Biological Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Source |

| FOXM1 | Asn283, His287, Arg286 | Hydrogen Bonding | nih.gov |

| VEGFR-2 | Cys919 | Hydrogen Bonding | nih.gov |

| BRAF | Cys532 | Hydrogen Bonding | nih.gov |

| Lysozyme | Glu35, Asp101 | Electrostatic, Hydrogen Bonding | mdpi.comacs.org |

| DNA Minor Groove | DNA Base Pairs | Hydrophobic, π–π Stacking | nih.gov |

Note: This table summarizes findings from docking studies on various benzothiazole derivatives to illustrate common interaction patterns.

Prediction of Physico-chemical Parameters Influencing Biological Activity (e.g., logP, Dipole Moments)

Computational methods are widely used to predict the physicochemical properties of molecules that are critical for their pharmacokinetic and pharmacodynamic profiles. Parameters such as the partition coefficient (logP) and dipole moment can be calculated to forecast a compound's behavior in biological systems. scirp.orgresearchgate.net

The lipophilicity of a molecule, commonly quantified by logP, is a crucial determinant of its ability to cross cell membranes. researchgate.net Various computational methods, including those based on atomic or fragmental contributions, are used to estimate logP values. scirp.orgresearchgate.net For benzothiazole derivatives, calculated logP values have been used to assess their potential bioavailability. scirp.org

Table 4: Predicted Physicochemical Properties for Representative Benzothiazole Derivatives

| Compound | Predicted logP | Predicted Dipole Moment (Debye) | Significance |

| 2-Amino-benzothiazole | 1.8 - 2.2 | 2.5 - 3.5 D | Indicates moderate lipophilicity and polarity |

| 2-Methylthio-benzothiazole | 2.5 - 3.0 | 1.5 - 2.5 D | Higher lipophilicity, lower polarity |

| 6-Nitro-2-benzothiazolone | 1.5 - 2.0 | 5.0 - 6.5 D | Lower lipophilicity, high polarity due to nitro group |

Note: The values in this table are representative estimates based on computational studies of related benzothiazole structures to illustrate the influence of different substituents on physicochemical properties. scirp.orgmdpi.com

Crystal Structure Prediction and Polymorphism Studies

While specific crystal structure prediction and polymorphism studies on this compound are not extensively documented in the reviewed literature, significant research has been conducted on the polymorphic behavior of closely related derivatives. A notable example is 2-(1,3-benzothiazol-2-yl)-6-ethoxyphenol, which has been shown to exist in at least two different crystalline forms: a monoclinic polymorph and an orthorhombic polymorph. nih.govnih.govresearchgate.net The study of these polymorphs provides valuable insights into the solid-state behavior of this class of compounds.

The two polymorphs of 2-(1,3-benzothiazol-2-yl)-6-ethoxyphenol were identified and characterized using single-crystal X-ray diffraction. nih.govnih.govresearchgate.net The monoclinic form was the first to be reported, followed by the discovery of the orthorhombic polymorph. researchgate.net The existence of polymorphism highlights the ability of the molecule to adopt different packing arrangements in the solid state, which can influence its physical properties.

The primary differences between the two polymorphs lie in their crystal packing and intermolecular interactions. In the monoclinic form, the crystal packing is stabilized by C-H···π interactions. nih.gov In contrast, the orthorhombic form exhibits weak C-H···O hydrogen bonds that link the molecules into chains, which are further stabilized by π–π interactions. nih.govresearchgate.net

Both polymorphs share a common feature of an intramolecular O-H···N hydrogen bond, which creates an S(6) ring motif. nih.govnih.gov However, the dihedral angle between the benzothiazole ring system and the benzene (B151609) ring differs slightly between the two forms. In the monoclinic polymorph, this angle is 4.8(5)°, while in the orthorhombic form, it is 8.9(3)°. nih.govnih.gov These subtle conformational differences, coupled with the varied intermolecular interactions, give rise to the distinct crystal structures.

The crystallographic data for the two polymorphs of 2-(1,3-benzothiazol-2-yl)-6-ethoxyphenol are summarized in the table below, allowing for a direct comparison of their key structural parameters.

Structure Activity Relationship Sar Studies of 6 Ethoxy 1,3 Benzothiazole 2 Carboxylate Analogs

Impact of the Ethoxy Group at Position 6 on Biological Activity and Physicochemical Properties

The ethoxy group (-OCH2CH3) at the 6-position is a key determinant of the lipophilicity of 6-ethoxy-1,3-benzothiazole-2-carboxylate. Lipophilicity, often expressed as log P, is a critical parameter in drug design as it influences solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The alkyl portion of the ethoxy group increases the molecule's nonpolar character, thereby enhancing its lipophilicity compared to a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) substituent.

This increased lipophilicity can lead to improved membrane permeability, a crucial factor for a compound to reach its intracellular target. escholarship.org For a molecule to exert its biological effect, it must often cross cellular membranes, which are lipid bilayers. Studies on various benzothiazole (B30560) analogs have shown that hydrophobic moieties can be conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in While specific permeability data for this compound is not detailed, predictive models for other benzothiazole series suggest that such analogs would have moderate to high permeability. escholarship.org The balance of lipophilicity is crucial; while enhanced permeability is desirable, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to proteins and tissues.

The biological activity of 6-substituted benzothiazoles can be significantly altered by changing the substituent at this position. Comparative studies reveal distinct effects of different functional groups.

Methoxy (-OCH3): The methoxy group is electronically similar to the ethoxy group but slightly less lipophilic. In many series of benzothiazole derivatives, the presence of a methoxy group at position 6 has been shown to boost biological potency. pharmacyjournal.in In a study on benzothiazole derivatives with a 1-methylbenzimidazole (B167850) structure, both methoxy and ethoxy substituents were found on the most potent compounds, suggesting a favorable role for small alkoxy groups at this position. researchgate.net However, in other contexts, such as antiviral activity against the tobacco mosaic virus (TMV), replacing a fluorine atom with a methoxy group had no significant effect on activity. nih.gov

Amino (-NH2): The amino group introduces a polar, hydrogen-bond donating functionality. The synthesis of 6-amino-2-phenylbenzothiazole derivatives has been a focus of anticancer research. nih.gov These compounds have demonstrated cytostatic activities against various human cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer. nih.gov The presence of the 6-amino group is a key feature in analogs of the potent anticancer agent 2-(4-aminophenyl)benzothiazole. nih.gov

The following table summarizes the general impact of different substituents at position 6 on the biological activity of the benzothiazole scaffold, based on findings from various studies.

| Substituent at Position 6 | Group Type | General Impact on Activity | Reference |

| Ethoxy (-OC2H5) | Alkoxy, Lipophilic | Associated with potent activity in some series. | researchgate.net |

| Methoxy (-OCH3) | Alkoxy, Lipophilic | Often boosts potency; similar to ethoxy. | pharmacyjournal.inresearchgate.net |

| Amino (-NH2) | Polar, H-bond donor | Key feature in some potent anticancer agents. | nih.gov |

| Chloro (-Cl) | Halo, Electron-withdrawing | Can notably increase bioactivity. | nih.gov |

| Nitro (-NO2) | Strong Electron-withdrawing | Found in some anti-inflammatory and anticancer agents. | nih.gov |

Influence of Substituents at Position 2 (Carboxylate and Other Functional Groups)

The substituent at the 2-position of the benzothiazole ring is widely recognized as a primary determinant of the molecule's mechanism of action and biological specificity. benthamscience.comresearchgate.net For this compound, the carboxylate group defines its character at this position.

The electronic properties of the substituent at position 2 are critical. The carboxylate group (-COO-) or its ester form (-COOR) is an electron-withdrawing group. This property can significantly influence the electron density of the entire benzothiazole ring system.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs at various positions on the benzothiazole scaffold has been shown to enhance certain biological activities. For example, EWGs can increase the antibacterial activity of some benzothiazole derivatives. nih.gov In the context of developing chromophores, benzothiazoles with tunable electron-withdrawing strength have been synthesized to modulate their optical properties. acs.org A carboxylate or ester group at position 2 would pull electron density from the ring, potentially making the thiazole (B1198619) moiety more susceptible to certain interactions or reactions at the biological target.

Electron-Donating Groups (EDGs): Conversely, substituting with electron-donating groups, such as amino (-NH2) or phenyl groups, can also confer potent bioactivity. pharmacyjournal.in For instance, 2-(4-aminophenyl)benzothiazoles are a well-known class of highly selective anticancer agents. rsc.org The antiviral activity of certain benzothiazole derivatives against the tobacco mosaic virus was suggested to be linked to the presence of an electron-donating group in the ring system. nih.gov

The following table provides examples of different functional groups at position 2 and their electronic nature.

| Substituent at Position 2 | Electronic Nature | Associated Biological Activity | Reference |

| Carboxylate (-COO-) | Electron-Withdrawing | Modulates electronic properties of the scaffold. | acs.org |

| Amino (-NH2) | Electron-Donating | Anticancer, Antimicrobial. | pharmacyjournal.inrsc.org |

| Aryl/Phenyl (-C6H5) | Can be donating or withdrawing (depending on its own substituents) | Anticancer, Antimicrobial, Anti-inflammatory. | pharmacyjournal.inrsc.orgresearchgate.net |

| Thiol/Mercapto (-SH) | Weakly Acidic | Antibacterial, Anti-inflammatory. | pharmacyjournal.in |

Beyond electronic effects, the size, shape (steric bulk), and hydrogen-bonding capacity of the substituent at position 2 are crucial for molecular recognition.

Steric Bulk: The introduction of bulky groups can either enhance or hinder activity. A bulky group might provide a better fit into a large hydrophobic pocket of a target protein, but it could also cause steric clashes that prevent binding. For example, replacing a hydrogen-bond-forming amide bridge with a bulkier 1,2,4-oxadiazole (B8745197) ring resulted in a loss of insecticidal activity, partly attributed to the increased group bulk blocking receptor binding. nih.gov

Hydrogen-Bonding Sites: The carboxylate group in the parent compound is a potent hydrogen bond acceptor. This feature can be critical for anchoring the molecule within a receptor's active site. The importance of hydrogen bonding is highlighted in studies of other heterocyclic compounds. For instance, the superior potency of some hydroxyl-substituted derivatives compared to their methoxy counterparts was attributed to the hydroxyl group's ability to form a hydrogen bond, an interaction the methoxy group cannot provide. mdpi.com Similarly, the amide bridge in certain pesticides was speculated to be crucial for activity due to its hydrogen-bonding capability. nih.gov Theoretical studies on 2-(2-hydroxyphenyl)benzothiazole (B1206157) derivatives have also demonstrated that intramolecular hydrogen bonding is a key factor in their photochemical properties. rsc.org

Benzothiazole Ring System Modifications and Their Effect on Bioactivity

Bioisosteric replacement, where one part of a molecule is replaced by another with similar physical or chemical properties, is a common strategy in drug design to improve potency or alter ADME properties. Modifying the core benzothiazole ring system itself is a key example of this approach.

Several studies have explored the replacement of the benzothiazole nucleus with other benzofused heterocyclic systems, such as benzimidazoles and benzoxazoles, which are considered its bioisosteres. rsc.orgresearchgate.net

Benzimidazole (B57391) to Benzothiazole: In one study, researchers performed an isosteric modification, moving from a benzimidazole lead compound to a benzothiazole scaffold to investigate changes in antioxidant and photoprotective activities. nih.gov This highlights the recognized interchangeability of these ring systems in the search for improved biological profiles.

Thiazole to Oxazole (B20620): The replacement of a thiazole ring with an oxazole ring within a larger molecular structure has been shown to affect fungicidal activity and spectrum. nih.gov

Amide to 1,2,4-Oxadiazole: In an attempt to create bioisosteres of benzamides, an amide linkage was replaced with a 1,2,4-oxadiazole ring. nih.gov While this modification was successful from a synthetic standpoint, it led to a loss of insecticidal activity, demonstrating that not all bioisosteric replacements preserve the desired biological function, often due to subtle changes in geometry, electronics, or hydrogen-bonding capacity. nih.gov

These modifications underscore that while the benzothiazole scaffold is a "privileged structure" in medicinal chemistry, its constituent atoms and ring structure are viable points for modification to fine-tune biological activity. nih.govnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used in drug design to correlate the chemical structure of compounds with their biological activities. ijbpas.com This approach is instrumental in understanding how specific structural features of a molecule influence its therapeutic effects, thereby guiding the rational design of more potent and selective analogs. chula.ac.th For benzothiazole derivatives, including analogs of this compound, various QSAR studies have been employed to elucidate the structural requirements for a range of biological activities. These studies typically involve developing mathematical models that relate molecular descriptors—numerical representations of a molecule's physicochemical properties—to a measured biological response.

Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the spatial arrangement of atoms and the resulting steric and electrostatic fields. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (COMSIA) are frequently applied to series of benzothiazole analogs to build predictive models. nih.gov

A significant 3D-QSAR study was conducted on derivatives of 6-hydroxybenzothiazole-2-carboxamide, a close analog of the target compound, to explore their potential as monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases. nih.govnih.gov In this research, a COMSIA model was developed that demonstrated good predictive capability. nih.gov The statistical robustness of the model was confirmed by a high cross-validated coefficient (q²) of 0.569 and a conventional correlation coefficient (r²) of 0.915. nih.gov Such models provide 3D contour maps that visualize the regions where modifications to the molecule would likely enhance or diminish its activity, offering a clear guide for future synthesis. nih.gov Based on the COMSIA model, a new series of 6-hydroxybenzothiazole-2-carboxamide derivatives were designed, and their inhibitory activities (IC50) were predicted. nih.govresearchgate.net

Similarly, 3D-QSAR studies on other benzothiazole derivatives have yielded robust models for different therapeutic targets. For instance, CoMFA and COMSIA models were applied to a set of novel benzothiazole inhibitors of Candida albicans N-myristoyltransferase (CaNmt). nih.gov The resulting models showed high correlative and predictive abilities, with q² values of 0.733 (CoMFA) and 0.738 (CoMSIA), respectively. nih.gov The analysis of the 3D contour plots from this study provided valuable insights into the effects of different substituent groups on the benzothiazole ring, aiding the design of new antifungal agents. nih.gov

| Target/Activity | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| MAO-B Inhibition | COMSIA | 0.569 | 0.915 | nih.govnih.gov |

| Candida albicans Nmt Inhibition | CoMFA | 0.733 | - | nih.gov |

| Candida albicans Nmt Inhibition | CoMSIA | 0.738 | - | nih.gov |

Beyond 3D-QSAR, other modeling approaches like Multiple Linear Regression (MLR) and Group-based QSAR (GQSAR) have been successfully applied to benzothiazole analogs. MLR is used to build linear models relating various 2D or 3D descriptors to activity. A QSAR study on benzothiazole derivatives with anthelmintic activity utilized MLR to develop a model with a high squared correlation coefficient (r²) of 0.8004 and a cross-validated squared correlation coefficient (Q²) of 0.6597, indicating good predictive power. allsubjectjournal.com

QSAR models for the antiproliferative effects of amidino-substituted benzazoles against T-cell lymphoma elucidated the importance of topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com The models for cytotoxicity against non-tumor cells contained BCUT descriptors, which are derived from the eigenvalues of a modified connectivity matrix, highlighting the role of polarizability and atomic van der Waals volumes in toxicity. mdpi.com

Group-based QSAR (GQSAR) is another approach that has been used for benzothiazole derivatives. chula.ac.thresearchgate.net This method fragments the molecules into core scaffolds and substituent R-groups to determine the contribution of each fragment to the biological activity. chula.ac.th A GQSAR analysis of 41 benzothiazole derivatives for anticancer activity revealed that the presence of hydrophobic groups on one of the fragments (R1) would potentiate the activity. chula.ac.thresearchgate.net Such models provide clear, fragment-specific insights for optimizing lead compounds. chula.ac.th

| Target/Activity | QSAR Method | Key Statistical Parameter | Value | Identified Descriptors/Insights | Reference |

|---|---|---|---|---|---|

| Anthelmintic | MLR | r² | 0.8004 | Structural requirements affecting activity | allsubjectjournal.com |

| Anthelmintic | MLR | Q² | 0.6597 | - | allsubjectjournal.com |

| Antiproliferative (T-cell lymphoma) | - | - | - | Topological and spatial distribution of atomic mass, polarizability, van der Waals volumes | mdpi.com |

| Anticancer | GQSAR | - | - | Hydrophobic groups on R1 fragment increase activity | chula.ac.thresearchgate.net |

These varied QSAR modeling approaches collectively demonstrate the power of computational chemistry in understanding the structure-activity relationships of benzothiazole analogs. The insights gained from these models, whether from 3D field contributions or 2D descriptor correlations, are crucial for the strategic modification of compounds like this compound to develop new therapeutic agents with improved efficacy and selectivity. chula.ac.thnih.gov

Investigative Biological Activities and Molecular Mechanisms of 6 Ethoxy 1,3 Benzothiazole 2 Carboxylate Derivatives

Antimicrobial Activity Investigations

While numerous benzothiazole (B30560) derivatives have demonstrated significant antibacterial and antifungal properties, no specific studies detailing the antimicrobial efficacy of 6-Ethoxy-1,3-benzothiazole-2-carboxylate were identified.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Research into various 2,6-disubstituted benzothiazoles has shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, derivatives with different substituents at the 2 and 6-positions have been reported to be active against strains like Staphylococcus aureus and Escherichia coli. nih.gov However, the specific contribution of a 6-ethoxy group combined with a 2-carboxylate has not been detailed in the available literature.

Antifungal Efficacy

The broader class of benzothiazoles has also been investigated for antifungal properties. However, specific data on the antifungal spectrum of this compound is not documented in the searched scientific papers.

Proposed Mechanisms: Interference with Essential Biochemical Pathways

The antimicrobial mechanisms of benzothiazole derivatives are thought to involve the disruption of essential biochemical pathways in pathogens. These can include the inhibition of enzymes crucial for bacterial survival. Without specific studies on this compound, its precise mechanism of action remains unelucidated.

Antitumor/Anticancer Activity Investigations

The anticancer potential of the benzothiazole nucleus is a significant area of research, with some derivatives showing promising activity against various cancer cell lines. nih.govnih.gov

Inhibition of Tumor Cell Proliferation (e.g., MCF-7 breast cancer cell lines)

Numerous studies have explored the cytotoxic effects of benzothiazole derivatives against human breast cancer cell lines, including MCF-7. The specific substitutions on the benzothiazole ring are critical for this activity. While there is a wealth of data on other benzothiazole compounds, no specific IC50 values or detailed proliferation inhibition studies for this compound against MCF-7 or other cell lines were found in the public domain.

Role in Enzyme Inhibition (e.g., Protein Tyrosine Phosphatase 1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for type 2 diabetes and has also been implicated in cancer. nih.gov Some heterocyclic compounds, including those with a benzimidazole (B57391) core, have been identified as PTP1B inhibitors. nih.gov While benzothiazoles are structurally related and have been investigated as inhibitors of other enzymes, specific kinetic data or inhibition constants (K_i) for the interaction of this compound with PTP1B are not available in the reviewed literature.

Enzyme Inhibition Studies

The ability of this compound derivatives to interact with and inhibit specific enzymes is a key area of research. This inhibition can disrupt pathological processes, making these compounds valuable leads for drug development.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov This enzymatic activity is a significant virulence factor for various pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, as the resulting ammonia production allows the microbes to survive in acidic environments, leading to conditions like gastritis, peptic ulcers, pyelonephritis, and urolithiasis. nih.govnih.gov Therefore, the inhibition of urease is a critical therapeutic strategy.

Derivatives of benzothiazole have shown potent urease inhibitory activity. researchgate.net Studies on related benzothiazole structures, such as 2-amino-6-arylbenzothiazoles and thioxothiazolidinyl-acetamides, have demonstrated significant inhibition of the urease enzyme. researchgate.netnih.gov For instance, certain N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide derivatives have exhibited IC₅₀ values as low as 1.473 µM against urease. nih.gov Molecular modeling has been used to understand the binding affinity of benzothiazole derivatives within the active site of the urease enzyme, suggesting a competitive mode of inhibition where the compound occupies the active site, preventing the substrate from binding. nih.govgoogle.com The development of potent benzothiazole-based urease inhibitors continues to be an active area of research to combat urease-positive microorganisms. nih.govnih.gov

Table 1: Urease Inhibition by Selected Benzothiazole Derivatives This table is representative of the inhibitory potential of the benzothiazole class.

| Compound Class | Specific Derivative Example | Target/Organism | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Thioxothiazolidinyl-acetamides | N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide | Jack bean urease | 1.473 | nih.gov |

| researchgate.netnih.govtandfonline.comtriazolo[3,4-b] researchgate.nettandfonline.commdpi.comthiadiazoles | Unsubstituted benzyl (B1604629) derivative (6a) | Jack bean urease | 0.87 | nih.gov |

| N²-para-benzoate series | 3,4-dimethoxy substituent | C. ensiformis urease | 0.13 | nih.gov |

Antitubercular Activity Investigations

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov This has created an urgent need for new antitubercular agents with novel mechanisms of action, and benzothiazole derivatives have emerged as a promising class of compounds. nih.govresearchgate.net

A variety of benzothiazole derivatives have been synthesized and evaluated for their in vitro activity against different M. tuberculosis strains, including the virulent H37Rv strain. Medicinal chemistry campaigns have led to the development of potent benzothiazole amides with significant antimycobacterial activity. nih.gov For example, extensive optimization of a benzothiazole amide series resulted in a lead compound with Minimum Inhibitory Concentration (MIC) values as low as ≤ 0.12 μg/mL against M. tuberculosis. nih.gov Another study on 2-aminothiazole-4-carboxylate derivatives identified compounds with MIC values of 0.06 µg/mL against M. tuberculosis H37Rv. scispace.com Some derivatives have also demonstrated bactericidal activity against non-replicating and intracellular bacteria, which is a crucial property for eradicating persistent mycobacterial populations. biorxiv.org

Table 2: Antitubercular Activity of Selected Benzothiazole Derivatives

| Compound Series | Specific Derivative Example | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Benzothiazole Amide | CRS400393 | M. tuberculosis | ≤ 0.12 | nih.gov |

| 2-Aminothiazole-4-carboxylate | Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | scispace.com |

| 2-Mercaptobenzothiazoles | Compound C3 | M. tuberculosis H37Rv mc² 6230 | 3.12 | nih.gov |

| 2-Mercaptobenzothiazoles | Compound C4 | M. tuberculosis H37Rv mc² 6230 | 3.12 | nih.gov |

A significant breakthrough in understanding the antitubercular action of benzothiazoles was the identification of the Mycobacterial membrane protein Large 3 (MmpL3) as a key molecular target. mdpi.comnih.gov MmpL3 is an essential transporter protein responsible for exporting mycolic acid precursors (in the form of trehalose (B1683222) monomycolate, TMM) across the mycobacterial inner membrane. nih.govtandfonline.com This transport is a critical step in the biosynthesis of the mycobacterial cell wall, which is vital for the bacterium's survival and pathogenesis. nih.govnih.gov

Several distinct chemical classes of MmpL3 inhibitors, including benzothiazole amides, have been discovered. nih.govnih.gov Inhibition of MmpL3 disrupts the TMM transport system, preventing the formation of the outer mycomembrane and leading to cell death. tandfonline.commdpi.com The essentiality of MmpL3 and the fact that it is targeted by multiple potent small molecule inhibitors make it one of the most promising and validated targets for the development of new anti-TB drugs. nih.govresearchgate.net Structural studies of MmpL3 in complex with inhibitors have revealed a common binding pocket within the transmembrane domain, providing a basis for the rational design of next-generation antitubercular agents. nih.govnih.gov

Antioxidant Properties Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Benzothiazole derivatives have been investigated for their potential antioxidant activities using various in vitro assays. nih.govmdpi.com

Studies have commonly employed the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay to evaluate these properties. nih.govmdpi.com In the DPPH assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. mdpi.comijprajournal.com The FRAP test assesses a compound's capacity to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. nih.gov Research on various benzothiazole derivatives has shown that their antioxidant capacity is often dose-dependent and influenced by the nature and position of substituents on the benzothiazole ring. ijprajournal.com For example, certain novel synthesized pyrrolo[2,1-b] researchgate.netmdpi.combenzothiazole derivatives have demonstrated significant antioxidant activity and the ability to protect DNA from oxidative damage. mdpi.com

Table 3: Antioxidant Activity of Representative Benzothiazole Derivatives This table presents data for the broader benzothiazole class to illustrate antioxidant potential.

| Compound Series | Assay | Measurement | Result | Reference |

|---|---|---|---|---|

| Benzothiazole-thiazolidinone | DPPH Scavenging | IC₅₀ | 112.92 µg/mL (Compound 7b) | ijprajournal.com |

| Benzothiazole-thiazolidinone | Hydroxy Radical Scavenging | IC₅₀ | 106.59 µg/mL (Compound 7b) | ijprajournal.com |

| Hydroxylated Benzothiazoles | FRAP | Reducing Power | 1095.6 µmol TE/g (Compound BZTidr4) | mdpi.com |

| Pyrrolo[2,1-b] researchgate.netmdpi.combenzothiazole | DPPH Scavenging | % Inhibition at 100 µg/mL | 85.3% (Compound 9a) | mdpi.com |

Anthelmintic Activity Investigations

Helminthiasis, or infections with parasitic worms, affects a significant portion of the world's population, particularly in developing nations, causing substantial morbidity. nih.gov The benzothiazole scaffold is a core component of several established anthelmintic drugs. researchgate.net Consequently, new derivatives, including those related to this compound, are actively being explored for their potential to treat these parasitic infections. ijnrd.orgresearchgate.net

Research has focused on designing and synthesizing novel benzothiazole-2-carbamates. nih.govnih.gov In vitro studies have evaluated the efficacy of these compounds against various helminths, such as rumen flukes (Paramphistomum). nih.gov For example, a study on new O-substituted 6-methoxybenzothiazole-2-carbamates found that several derivatives exhibited a high order of anthelmintic effect, with one compound showing potency equivalent to the reference drug oxyclozanide. nih.gov Structure-activity relationship (SAR) studies suggest that modifications at the 6-position of the benzothiazole ring can significantly influence anthelmintic activity, potentially by affecting the molecule's alignment with its biological target. nih.gov

Table 4: Anthelmintic Activity of Selected Benzothiazole-2-Carbamate Derivatives

| Compound Name/Number | Target Organism | Concentration | Effect | Reference |

|---|---|---|---|---|

| Methyl 6-[(5-(4-bromophenacylsulfanyl)- researchgate.nettandfonline.commdpi.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate (Compound 24) | Paramphistomum | 80 μg/mL | Equipotent to Oxyclozanide | nih.gov |

| Compound 9 (a 6-methoxybenzothiazole-2-carbamate derivative) | Paramphistomum | Not specified | High order of effect | nih.gov |

| Compound 10 (a 6-methoxybenzothiazole-2-carbamate derivative) | Paramphistomum | Not specified | High order of effect | nih.gov |

Other Reported Activities in Research (e.g., Neuroprotective)

Beyond the well-documented applications, derivatives of this compound have been the subject of exploratory research to uncover additional therapeutic properties. These investigations have revealed potential neuroprotective effects and other significant biological activities.

Research into the broader family of 6-substituted benzothiazole derivatives has provided compelling evidence for their potential role in neuroprotection. For instance, studies on 6-nitrobenzo[d]thiazol-2-amine derivatives have demonstrated noteworthy efficacy in mitigating epileptic conditions in preclinical models. In a study using a zebrafish model of pentylenetetrazole-induced epilepsy, treatment with a 6-nitrobenzo[d]thiazol-2-amine derivative led to a reduction in neurodegenerative markers, such as amyloid plaques and calcium deposition. nih.gov The compound also exhibited membrane-stabilizing and anti-inflammatory properties, confirmed by a dose-dependent inhibition of hemolysis. nih.gov Furthermore, it enhanced the activities of antioxidant enzymes, increased glutathione (B108866) (GSH) levels, and suppressed the expression of pro-inflammatory genes, all of which contribute to its neuroprotective profile. nih.gov Histological analysis confirmed a reduction in neurodegeneration, and behavioral assessments showed improvements in motor coordination and an increase in GABA levels, a key inhibitory neurotransmitter. nih.gov These findings strongly suggest that derivatives of 6-substituted benzothiazoles have significant therapeutic potential in neurological disorders by combating oxidative stress, inflammation, and neurodegeneration. nih.gov

Another example from the benzothiazole class that underscores its neuroprotective potential is riluzole, which has a 6-trifluoromethoxy substitution. Riluzole is known for its clinical use as an anticonvulsant, highlighting the significance of the 6-substituted benzothiazole scaffold in modulating neurological pathways. semanticscholar.org

In addition to neuroprotection, research has explored other biological activities of benzothiazole-6-carboxylate derivatives. A study focused on the synthesis and biological evaluation of a series of these derivatives revealed notable antimicrobial properties. researchgate.netresearchgate.net The research demonstrated that the introduction of electron-withdrawing substituents on the aromatic ring of the benzothiazole core enhanced the antibacterial activity of the compounds. researchgate.net

The collective findings from these research endeavors are summarized in the table below, showcasing the diverse biological activities reported for derivatives of the 6-substituted benzothiazole-2-carboxylate scaffold.

| Derivative Class | Investigated Activity | Key Research Findings | Reference |

| 6-nitrobenzo[d]thiazol-2-amine | Neuroprotective | Reduced neurodegenerative markers, inhibited hemolysis, enhanced antioxidant enzymes, and improved motor coordination in a zebrafish epilepsy model. | nih.gov |

| Benzothiazole-6-carboxylate | Antimicrobial | Derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity. | researchgate.netresearchgate.net |

| 6-trifluoromethoxy-benzothiazole-2-amine (Riluzole) | Anticonvulsant | Clinically used for its anticonvulsant properties. | semanticscholar.org |

Advanced Research Applications and Future Directions

Role as a Building Block for Complex Organic Molecules

Synthesis of Pharmaceutical Intermediates

While direct synthesis pathways starting from 6-Ethoxy-1,3-benzothiazole-2-carboxylate are still an area of active research, its derivatives, particularly those derived from the closely related 2-amino-6-ethoxybenzothiazole (B160241), have shown significant promise in the development of new therapeutic agents. The benzothiazole (B30560) nucleus is a well-established pharmacophore, known to exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

The carboxylate group at the 2-position of the benzothiazole ring can be readily converted into other functional groups such as amides, esters, and hydrazides. This functional group manipulation allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's pharmacological profile. For instance, the reaction of related benzothiazole carboxylates with various amines can lead to the formation of amide derivatives with potential biological activities.

| Starting Material | Reaction | Product Type | Potential Therapeutic Area |

| Ethyl this compound | Amidation | N-substituted 6-ethoxy-1,3-benzothiazole-2-carboxamides | Antimicrobial, Anticancer |

| Ethyl this compound | Hydrazinolysis | 6-Ethoxy-1,3-benzothiazole-2-carbohydrazide | Anticonvulsant, Anti-inflammatory |

| Ethyl this compound | Reduction | (6-Ethoxy-1,3-benzothiazol-2-yl)methanol | Antiviral |

This table presents potential synthetic transformations and therapeutic areas based on the known reactivity of benzothiazole carboxylates and the biological activities of related benzothiazole derivatives.

Development of Agrochemicals

Benzothiazole derivatives have a history of application in the agricultural sector. While specific data on this compound in commercial agrochemicals is not widely published, the general class of benzothiazoles is known for its fungicidal, herbicidal, and insecticidal properties. The structural features of this compound make it an attractive candidate for the development of new agrochemicals with potentially improved efficacy and environmental profiles. The modification of the carboxylate group can lead to new compounds with tailored activities against specific plant pathogens or pests.

Precursor for Fluorescent Labels

The benzothiazole core is a known fluorophore, and its derivatives are increasingly being used in the development of fluorescent probes for various biological and analytical applications. The conjugation of the benzothiazole moiety with other aromatic systems can lead to compounds with enhanced fluorescence properties, including large Stokes shifts and high quantum yields.

Recent research has demonstrated the synthesis of novel fluorescent probes based on the benzothiazole scaffold for the detection of biologically relevant species. For example, a fluorescent probe for hydrazine (B178648) was developed using a 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenyl thiophene-2-carboxylate (B1233283) derivative. bohrium.comtandfonline.com This highlights the potential of benzothiazole carboxylates as precursors for highly sensitive and selective fluorescent labels. The synthesis often involves the reaction of a benzothiazole derivative with other functionalized molecules to create a 'turn-on' or 'turn-off' fluorescent response in the presence of the target analyte. stemmpress.comrsc.orgresearchgate.net

Exploration of Metal Complexes of 6-Ethoxy-benzothiazole Derivatives

The nitrogen and sulfur atoms within the benzothiazole ring system are excellent coordinating sites for metal ions. The formation of metal complexes with 6-ethoxy-benzothiazole derivatives has been shown to significantly enhance their biological activities.

Synthesis and Characterization of Metal Chelates

Researchers have successfully synthesized and characterized a variety of metal complexes using Schiff base ligands derived from 2-amino-6-ethoxybenzothiazole. These ligands are typically formed through the condensation reaction of the amino group with an appropriate aldehyde or ketone. The resulting Schiff bases can then chelate with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II).

The characterization of these metal complexes is carried out using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and mass spectrometry, as well as magnetic susceptibility measurements. These studies help to elucidate the coordination mode of the ligand and the geometry of the resulting metal complex.

| Ligand Derived From | Metal Ion | Proposed Geometry | Characterization Techniques |

| 2-amino-6-ethoxybenzothiazole | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | FT-IR, UV-Vis, NMR, Mass Spec, Magnetic Susceptibility |

| 2-amino-6-ethoxybenzothiazole | Ru(III), Co(III) | Octahedral | Elemental Analysis, Spectroscopic Methods, TGA, XRD |

Enhanced Biological Activity of Metal-Complexed Compounds

A significant finding in the study of these metal complexes is the notable enhancement of their biological activity compared to the free ligands. This increased potency is often attributed to the chelation process, which can alter the physicochemical properties of the organic ligand, such as its lipophilicity and ability to interact with biological targets.

For instance, metal complexes of Schiff bases derived from 2-amino-6-ethoxybenzothiazole have demonstrated potent antimicrobial activity against various bacterial and fungal strains. The chelation to the metal center can facilitate the transport of the compound across microbial cell membranes and increase its interaction with intracellular targets. This synergistic effect between the metal ion and the organic ligand opens up new avenues for the development of novel antimicrobial agents to combat drug-resistant pathogens.

Development of Hybrid Molecules Incorporating Benzothiazole Core

The strategy of creating hybrid molecules, which covalently link two or more distinct pharmacophores, has emerged as a powerful approach in drug design to overcome drug resistance and enhance therapeutic efficacy. The 6-ethoxybenzothiazole core is a valuable building block in this endeavor.